N-Hydroxyisonicotinimidoyl chloride monohydrochloride
Overview
Description
N-Hydroxyisonicotinimidoyl chloride monohydrochloride is a chemical compound with the molecular formula C6H6Cl2N2O. It is known for its utility in various chemical reactions and research applications. This compound is characterized by the presence of a hydroxyl group, an isonicotinimidoyl group, and chloride ions, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxyisonicotinimidoyl chloride monohydrochloride can be synthesized through the reaction of isonicotinic acid with hydroxylamine hydrochloride, followed by chlorination. The reaction typically involves the following steps:
Formation of N-Hydroxyisonicotinimidoyl Intermediate: Isonicotinic acid reacts with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride to form N-hydroxyisonicotinimidoyl intermediate.
Chlorination: The intermediate is then treated with a chlorinating agent like phosphorus pentachloride or thionyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyisonicotinimidoyl chloride monohydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form isonicotinic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as N-substituted isonicotinimidoyl derivatives are formed.
Hydrolysis: Isonicotinic acid and hydrochloric acid are the primary products.
Scientific Research Applications
N-Hydroxyisonicotinimidoyl chloride monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxyisonicotinimidoyl chloride monohydrochloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyisonicotinimidoyl bromide: Similar structure but with a bromide ion instead of chloride.
N-Hydroxyisonicotinimidoyl fluoride: Contains a fluoride ion, offering different reactivity.
N-Hydroxyisonicotinimidoyl iodide: Features an iodide ion, which can influence its chemical behavior.
Uniqueness
N-Hydroxyisonicotinimidoyl chloride monohydrochloride is unique due to its specific reactivity and stability. The presence of chloride ions makes it a versatile reagent in organic synthesis, and its ability to form stable intermediates is advantageous in various chemical reactions.
Properties
IUPAC Name |
(4Z)-N-hydroxypyridine-4-carboximidoyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-6(9-10)5-1-3-8-4-2-5;/h1-4,10H;1H/b9-6-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRXBKABDGLFSW-BORNJIKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NO)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/O)/Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962017 | |
Record name | 4-[Chloro(nitroso)methylidene]-1,4-dihydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-98-2 | |
Record name | N-Hydroxyisonicotinimidoyl chloride monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Chloro(nitroso)methylidene]-1,4-dihydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxyisonicotinimidoyl chloride monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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